2-(bromomethyl)-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one . This compound is a brominated derivative of imidazoquinazolinone, which is a heterocyclic compound containing nitrogen atoms in its structure. It is primarily used in research settings, particularly in the field of proteomics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one typically involves the bromination of the corresponding imidazoquinazolinone precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling brominating agents.
Types of Reactions:
Substitution Reactions: The bromomethyl group in 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the bromine atom to form new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might introduce hydroxyl or carbonyl groups.
科学研究应用
2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one is primarily used in proteomics research. It serves as a building block for the synthesis of various bioactive molecules and probes used in the study of protein interactions and functions. The compound’s bromomethyl group allows for easy modification, making it a versatile tool in chemical biology.
In addition to proteomics, this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.
作用机制
The mechanism of action of 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one is largely dependent on its interactions with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This property is particularly useful in the design of inhibitors or probes that target specific proteins or enzymes.
The compound’s imidazoquinazolinone core can also interact with various molecular targets, influencing signaling pathways and cellular processes. These interactions are the basis for its use in research and potential therapeutic applications.
相似化合物的比较
- 2-(Chloromethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one
- 2-(Iodomethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one
- 2-(Hydroxymethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one
Comparison: Compared to its chlorinated and iodinated analogs, 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one offers a balance between reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a relatively stable structure. The hydroxymethyl derivative, on the other hand, is less reactive but more hydrophilic, which can be advantageous in certain biological applications.
The unique combination of reactivity and stability makes 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]-quinazolin-5(3H)-one a valuable compound in both research and potential therapeutic development.
属性
IUPAC Name |
2-(bromomethyl)-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7H,5-6H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCJDSWNQUYDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C(=O)NC3=CC=CC=C32)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C2N1C(=O)NC3=CC=CC=C32)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。